Methylamino-(13)aneN4

Description

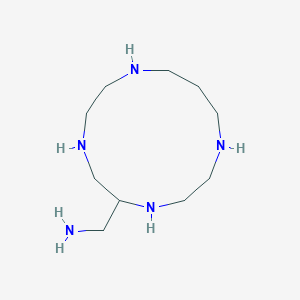

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10-tetrazacyclotridec-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N5/c11-8-10-9-14-5-4-12-2-1-3-13-6-7-15-10/h10,12-15H,1-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYLHNBQPWGVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCC(NCCNC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Synthesis

Strategies for the Preparation of Methylamino-(13)aneN4

The preparation of this compound, chemically known as (1,4,7,10-tetraazacyclotridecan-5-yl)methanamine, involves a multi-step synthetic route that strategically builds the macrocyclic framework and introduces the desired pendant arm. A key approach reported in the literature involves the C-functionalization of a nih.govaneN4 precursor. scirp.org

Cyclization Approaches fornih.govaneN4 Precursors

The synthesis of the core 13-membered tetraaza macrocycle, nih.govaneN4, is a foundational step. A common strategy involves the condensation of a linear tetraamine (B13775644) with a suitable dielectrophile. One documented method begins with the condensation of butanedione with a linear tetraamine, which leads to the formation of a bisaminal derivative. This intermediate is then subjected to cyclization. scirp.org The cyclization is achieved using a biselectrophilic synthon, such as chloroacetaldehyde (B151913), in the presence of a base like potassium carbonate and often with an activating agent like benzotriazole (B28993). scirp.org This step is critical as it establishes the 13-membered ring structure. Template-assisted synthesis, where a metal ion directs the cyclization of acyclic precursors, is another powerful strategy for preparing tetraaza macrocycles, although specific application to this exact precursor is varied.

Introduction of the Methylamino Pendant Arm

With the macrocyclic ring precursor in hand, the next crucial phase is the introduction of the methylamino pendant arm. In the synthetic route described by Rousselin and colleagues, this is accomplished through a sequence of reactions starting from a C-functionalized intermediate. scirp.org Following the cyclization step which incorporates a benzotriazole group, a nucleophilic substitution is carried out. The benzotriazole group is displaced by a cyano group, yielding a cyanomethyl-functionalized macrocycle with a reported yield of 70%. scirp.org The final step in forming the methylamino pendant arm is the reduction of the nitrile (cyano) group. This transformation is typically achieved using a strong reducing agent, such as lithium tetrahydruroaluminate (LiAlH4), which converts the nitrile into a primary amine, thus completing the synthesis of (1,4,7,10-tetraazacyclotridecan-5-yl)methanamine. scirp.org

| Step | Reactants/Reagents | Product | Key Transformation |

| 1 | Butanedione, Linear tetraamine | Bisaminal derivative | Formation of a key intermediate |

| 2 | Bisaminal derivative, Chloroacetaldehyde, K2CO3, Benzotriazole | Benzotriazole-functionalized macrocycle | Cyclization to form the 13-membered ring |

| 3 | Benzotriazole-functionalized macrocycle, Cyanide source | Cyanomethyl-functionalized macrocycle | Nucleophilic substitution |

| 4 | Cyanomethyl-functionalized macrocycle, LiAlH4 | This compound | Reduction of nitrile to primary amine |

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity in the functionalization of polyaza macrocycles is a significant challenge in synthetic chemistry. The ability to introduce a single functional group at a specific nitrogen or carbon atom is paramount for creating well-defined ligands. Strategies for regioselective N-functionalization of tetraazacycloalkanes like cyclam and cyclen often involve the use of protecting groups to differentiate the reactivity of the nitrogen atoms. researchgate.net For C-functionalization, as in the synthesis of this compound, the regioselectivity is dictated by the synthetic design from the outset, building the functional group into the macrocyclic framework during the cyclization process. Stereochemical control is also a critical consideration, particularly when chiral precursors are used or when the macrocycle can adopt different conformations. The resulting stereochemistry can significantly influence the coordination properties of the final ligand. While the specific stereochemical outcomes for the synthesis of this compound are not extensively detailed in the provided context, it is a general principle in macrocyclic chemistry that the reaction conditions and the nature of the precursors can influence the isomeric purity of the product.

Post-Synthetic Modifications and Functionalization of this compound

Once this compound is synthesized, its primary amine pendant arm serves as a versatile handle for a wide range of post-synthetic modifications. These modifications are aimed at tailoring the properties of the ligand for specific applications, such as in bioimaging or as a component of more complex molecular assemblies.

Derivatization Techniques for Modified Ligands

The primary amine of the methylamino group is a nucleophilic site that can readily react with a variety of electrophiles. This allows for the straightforward derivatization of the macrocycle. Common derivatization reactions include acylation, alkylation, and reductive amination. For instance, the amine can be acylated with acid chlorides or anhydrides to form amides, or it can be alkylated with alkyl halides to introduce new substituents. Reductive amination with aldehydes or ketones provides another route to more complex N-substituted derivatives. These techniques allow for the introduction of a wide array of functional groups, which can modulate the ligand's solubility, steric bulk, and electronic properties.

| Derivatization Technique | Reagent Type | Resulting Functional Group |

| Acylation | Acid chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde, Ketone | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea/Thiourea Formation | Isocyanate, Isothiocyanate | Urea, Thiourea |

Attachment of Chromophoric and Fluorophoric Tags

A particularly important application of the post-synthetic modification of this compound is the attachment of chromophoric and fluorophoric tags. The primary amine is an ideal site for conjugation with fluorescent dyes, which often come with reactive moieties such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. These reactions form stable amide or thiourea linkages, respectively, covalently attaching the fluorescent tag to the macrocycle. The choice of fluorophore can be tailored to the desired excitation and emission wavelengths for specific imaging applications. For example, naphthalimide-based fluorophores have been successfully conjugated to cyclam derivatives, creating fluorescent probes for metal ions. This general strategy is directly applicable to this compound, enabling its use in fluorescence-based sensing and imaging. The attachment of such tags allows for the visualization and tracking of the macrocycle and its metal complexes in biological systems.

| Fluorophore Class | Reactive Moiety | Linkage Type | Potential Application |

| Naphthalimide | Isothiocyanate | Thiourea | Metal ion sensing |

| Fluorescein | NHS ester | Amide | Bioimaging |

| Rhodamine | NHS ester | Amide | Bioimaging |

| Coumarin | NHS ester | Amide | FRET-based assays |

Coordination Chemistry of Methylamino 13 Anen4

Ligand Design Principles and Coordination Motifs

The design of Methylamino-(13)aneN4 incorporates key principles of macrocyclic and chelate chemistry to achieve specific coordination properties. The interplay between the rigid macrocyclic framework and the pendant functional arm dictates its interaction with various metal ions.

Macrocyclic Ligand Field Theory and Metal Ion Selectivity

The coordination behavior of this compound is governed by the principles of the macrocyclic effect, which leads to the formation of thermodynamically stable and kinetically inert metal complexes compared to their acyclic analogues. The 13-membered tetraazacyclotridecane ( nih.govaneN4) backbone provides a well-defined coordination cavity. The size of this cavity is a critical factor in determining metal ion selectivity, favoring transition metal ions whose ionic radii are compatible with the ring dimensions.

Metal ion selectivity in such systems is often driven by the match between the metal's preferred coordination geometry and the spatial arrangement of the donor atoms imposed by the ligand's structure. Macrocyclic sites can create defined zones that limit the capture and chelation of metal ions to those with a specific ionic size and a preference for particular geometries, such as octahedral or square pyramidal. researchgate.net For first-row transition metals, the nih.govaneN4 cavity is generally well-suited, allowing the four secondary amine nitrogens to bind in a plane or a folded conformation to accommodate the metal ion.

Influence of the Methylamino Arm on Chelation and Denticity

The defining feature of this compound is the C-functionalized methylamino pendant arm. This arm introduces an additional primary amine donor group, which can participate in coordination to the metal center. The presence of this flexible arm significantly influences the ligand's chelation properties and potential denticity.

Metal Complexation Studies

The unique structural features of this compound have prompted studies into its complexation behavior with a range of metal ions, revealing its capacity to form stable complexes with distinct coordination geometries.

Interaction with Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Cr(III))

This compound and its close analogues form stable complexes with several first-row transition metals. The coordination geometry is highly dependent on the electronic configuration and preferred coordination number of the central metal ion.

Copper(II): Complexation with Cu(II) typically results in a pentacoordinate complex. The four nitrogen atoms of the macrocyclic ring and the nitrogen atom of the primary amine function all bind to the copper center, resulting in a distorted square pyramidal geometry.

Nickel(II): In contrast, Ni(II) complexes are generally hexacoordinated with an octahedral geometry. The this compound ligand occupies five coordination sites, with the sixth site typically filled by a solvent molecule or an anion.

Zinc(II): Zn(II), with its d¹⁰ electronic configuration, does not have a ligand-field stabilization energy preference for a particular geometry and can adopt various coordination numbers. Its complexes with functionalized nih.govaneN4 ligands can exhibit pentacoordinate structures.

Chromium(III): Similar to Ni(II), Cr(III) complexes with this ligand are typically hexacoordinated and adopt an octahedral geometry. The kinetic inertness characteristic of Cr(III) complexes is enhanced by the macrocyclic framework, leading to highly stable structures. nih.gov

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Cu(II) | 5 | Distorted Square Pyramidal |

| Ni(II) | 6 | Octahedral |

| Zn(II) | 5 | Square Pyramidal / Trigonal Bipyramidal |

| Cr(III) | 6 | Octahedral |

Complexation with Post-Transition and Lanthanide Metal Ions

Specific studies on the complexation of this compound with post-transition metals (like Pb²⁺ or Cd²⁺) and lanthanide ions (like Eu³⁺ or Gd³⁺) are not extensively documented in the literature. However, predictions can be made based on the properties of the ligand and these metal ions.

Lanthanide ions are hard Lewis acids that prefer hard donor atoms like oxygen and typically exhibit high coordination numbers (8-10). While the nitrogen donors of this compound are not optimal, the ligand's pentadentate nature could potentially form complexes, though likely with lower stability compared to ligands featuring oxygen-donor pendant arms. researchgate.net

For larger post-transition metal ions, the relatively small nih.govaneN4 cavity might be a limiting factor for achieving a stable "in-cage" complex, though the flexibility of the macrocycle and the pendant arm could allow for various coordination modes.

Stability Constants and Factors Influencing Complex Stability (e.g., pH)

The stability of metal complexes with this compound is significantly influenced by external factors, most notably the pH of the solution. While comprehensive stability constants have not been extensively reported, spectroscopic studies reveal a strong pH dependence on the coordination environment and, consequently, the stability of specific geometries.

A notable example is the nickel(II) complex. A UV-visible study conducted in an aqueous solution demonstrates a clear transition in coordination geometry dictated by pH. scirp.org In acidic conditions, specifically between pH 2 and 5, the complex exhibits a d-d transition band centered at a wavelength of 425 nm. scirp.org This is characteristic of a low-spin, square-planar geometry. However, as the pH increases above 5, the absorption band shifts to 538 nm, an indicator of a more stable octahedral coordination geometry, which persists even at a pH of 12. scirp.org This transition suggests that the deprotonation of the macrocyclic amines at higher pH values facilitates the formation of a more saturated and stable coordination sphere around the Ni(II) ion.

For the copper(II) complex, pH also plays a critical role. It has been observed that at a basic pH, the nitrogen atom of the appended primary amine group does not coordinate with the copper ion. scirp.org Instead, a hyperchromic effect observed in the spectrum is attributed to the deprotonation of a water molecule that is coordinated to the metal center in an axial position. scirp.org This indicates a subtle interplay between ligand coordination and solvent interaction that is governed by the pH of the medium.

Interactive Table: pH-Dependent Spectroscopic Data for [Ni(this compound)]²⁺

| pH Range | λmax (nm) | Inferred Geometry |

| 2 < pH < 5 | 425 | Square-Planar |

| pH > 5 | 538 | Octahedral |

Structural Elucidation of Metal Complexes

The structural characterization of metal complexes formed with this compound reveals diverse coordination geometries, which are largely dependent on the identity of the central metal ion.

Determination of Coordination Geometries (e.g., Pentacoordinate, Hexacoordinated Octahedral)

X-ray crystallography and spectroscopic methods have been employed to determine the precise coordination environments of this compound with various transition metals. These studies show that the ligand can facilitate both pentacoordinate and hexacoordinate geometries.

Hexacoordinated Octahedral Complexes: The chromium(III) and nickel(II) complexes are found to be hexacoordinated with an octahedral geometry. scirp.org In the case of the [Cr(this compound)]³⁺ complex, the chromium ion is coordinated by the four nitrogen atoms of the macrocyclic ring, the nitrogen of the primary amine side-chain, and a chloride ion. One of the macrocycle's nitrogen atoms and the chlorine atom occupy the apical positions, while the other three macrocyclic nitrogens and the primary amine nitrogen lie in the equatorial plane. scirp.org Similarly, the [Ni(this compound)]²⁺ complex adopts an octahedral geometry, being coordinated by the five nitrogen atoms of the ligand and one oxygen atom from a perchlorate (B79767) counter-ion. scirp.org

Pentacoordinate Complex: In contrast, the copper(II) complex, [Cu(this compound)]²⁺, is pentacoordinate. scirp.org Spectrometric and Electron Paramagnetic Resonance (EPR) studies confirm a square-based pyramidal environment. scirp.org The copper ion is coordinated by the nitrogen atoms of the ligand, with the primary amine function also participating in coordination. scirp.org

Influence of Metal Ion Size on Coordination Sphere

The variation in coordination geometries among the Cu(II), Ni(II), and Cr(III) complexes highlights the significant influence of the metal ion's intrinsic properties, such as size and electronic configuration, on the resulting coordination sphere.

The preference of Ni(II) (ionic radius ~69 pm) and Cr(III) (ionic radius ~61.5 pm) for a hexacoordinated, octahedral geometry allows for the complete saturation of their coordination spheres by accommodating all five nitrogen donor atoms from the ligand plus an additional anion or solvent molecule. scirp.org The bond lengths within the chromium complex, with Cr-N distances varying between 2.06 and 2.09 Å, are typical for such octahedral arrangements. scirp.org

Conversely, Cu(II) (ionic radius ~73 pm), often subject to Jahn-Teller distortion, frequently adopts lower coordination numbers. With this compound, it forms a stable pentacoordinate complex with a square-based pyramidal geometry. scirp.org This demonstrates how the electronic structure of the metal ion dictates a different, less sterically crowded coordination environment compared to nickel and chromium. The flexibility of the 13-membered macrocyclic ring and its side chain allows it to adapt to the preferred coordination number of different metal ions.

Interactive Table: Structural Data for Metal Complexes of this compound

| Metal Ion | Coordination Number | Geometry | Key Structural Features |

| Cr(III) | 6 | Octahedral | Cr-N bond lengths: 2.06 - 2.09 Å |

| Ni(II) | 6 | Octahedral | Coordinated by 5 N atoms and 1 O atom |

| Cu(II) | 5 | Square-Based Pyramidal | All five ligand N atoms are coordinated |

Reactivity within Metal Complexes of this compound

The reactivity of the coordinated this compound ligand can be explored through ligand exchange and electron transfer processes.

Ligand Exchange Dynamics

Detailed studies on the kinetics and mechanisms of ligand exchange dynamics for metal complexes of this compound are not extensively available in the current scientific literature. Such studies would provide insight into the lability of the coordinated ligand and the potential for substitution reactions.

Electron Transfer Processes in Metal-Ligand Systems

Information regarding electron transfer processes, redox potentials, and the electrochemical behavior of metal-ligand systems involving this compound is not readily found in the cited research. Investigations in this area would be valuable for understanding the potential applications of these complexes in redox catalysis and bioinorganic modeling.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR are the primary methods for verifying the covalent structure of Methylamino-(13)aneN4. The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show complex multiplets for the methylene (B1212753) (-CH₂-) protons of the 13-membered tetraazacyclotridecane ring, typically in the range of 2.5-3.5 ppm. oregonstate.edumsu.edu The protons of the methyl (-CH₃) group and the primary amine (-NH₂) would appear as distinct signals. The integration of these signals confirms the ratio of protons in the molecule.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the methyl carbon and the various non-equivalent methylene carbons within the macrocyclic ring. docbrown.info The chemical shifts are sensitive to the local electronic environment, confirming the presence of carbon atoms bonded to nitrogen.

Conformational Analysis: The 13-membered ring of this compound is highly flexible and can exist in multiple conformations in solution. NMR spectroscopy is a powerful tool for studying these dynamics. auremn.org.brnih.gov By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts or the coalescence of signals, which provides information about the energy barriers between different conformational states. cas.cz Furthermore, the analysis of three-bond proton-proton coupling constants (³JHH) can provide quantitative information about the dihedral angles within the macrocycle backbone, allowing for the determination of the preferred solution-state conformation. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and based on typical chemical shifts for similar functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Ring -CH₂-N- | 2.5 - 3.5 |

| ¹H | -CH-N- | 2.8 - 3.8 |

| ¹H | -CH₂-NH₂ | 2.7 - 3.2 |

| ¹H | -N-CH₃ | 2.2 - 2.6 |

| ¹H | -NH / -NH₂ | 1.0 - 5.0 (broad, variable) |

| ¹³C | Ring -CH₂-N- | 40 - 55 |

| ¹³C | -CH-N- | 50 - 65 |

| ¹³C | -CH₂-NH₂ | 35 - 50 |

| ¹³C | -N-CH₃ | 30 - 45 |

Should this compound be functionalized to include phosphonate (B1237965) moieties, for example, to enhance its metal chelation properties, ³¹P NMR spectroscopy would become an essential analytical tool. trilinkbiotech.com This technique is highly sensitive to the chemical environment of the phosphorus nucleus. A ³¹P NMR spectrum would provide a direct confirmation of the successful incorporation of the phosphonate group. researchgate.net The chemical shift of the phosphorus signal would indicate its oxidation state (typically P(V) for phosphonates) and provide information about the atoms bonded to it. researchgate.net Furthermore, coupling between the phosphorus nucleus and adjacent protons (²JPH or ³JPH) observed in either the ¹H or ³¹P spectrum can further confirm the structure of the functionalized arm.

Due to the structural complexity and potential for overlapping signals in the 1D NMR spectra of functionalized macrocycles, two-dimensional (2D) NMR techniques are often employed for unambiguous signal assignment. mdpi.commdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the protons through the methylene groups of the macrocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbon atoms. It allows for the definitive assignment of carbon signals based on the already-assigned proton signals. chemrxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation technique shows longer-range couplings (typically over two or three bonds) between protons and carbons. It is crucial for establishing connectivity across quaternary carbons or heteroatoms (like nitrogen), helping to piece together the entire molecular framework.

Together, these 2D NMR experiments provide a complete and unambiguous assignment of all ¹H and ¹³C signals, which is a prerequisite for detailed structural and conformational studies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for determining the precise molecular weight of non-volatile molecules like this compound. sigmaaldrich.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte, typically as a protonated species [M+H]⁺. researchgate.net The time it takes for the ion to travel through a flight tube to the detector is proportional to its m/z, allowing for very accurate mass determination. researchgate.net This high-resolution mass measurement can be used to confirm the elemental formula of the compound. free.fr While fragmentation is generally minimal with MALDI, some in-source decay or post-source decay analysis can be performed to yield structural information about the molecule's backbone and substituent.

Table 2: Expected MALDI-TOF MS Data for this compound Based on the chemical formula C₁₀H₂₅N₅ and monoisotopic masses.

| Ion Species | Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₁₀H₂₆N₅]⁺ | 216.2234 |

| Sodiated Adduct [M+Na]⁺ | [C₁₀H₂₅N₅Na]⁺ | 238.2053 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly powerful for analyzing species directly from solution. nih.gov This makes it the ideal tool for studying the non-covalent interactions of this compound, such as its complexation with metal ions. As a polyamine macrocycle, this compound is designed to bind metal cations. By introducing a solution containing the ligand and a metal salt into the ESI source, the resulting metal-ligand complexes can be gently transferred into the gas phase for mass analysis. This allows researchers to determine the stoichiometry and charge state of the complexes formed in solution, providing direct evidence of the ligand's chelating ability and its binding preferences for different metals. nih.gov

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence

Electronic spectroscopy is a vital tool for elucidating the electronic transitions and photophysical processes within this compound, particularly when functionalized with a chromophore such as anthracene (B1667546).

The ultraviolet-visible (UV-Vis) absorption spectrum of an anthracene-functionalized this compound ligand in methanol (B129727) displays a characteristic absorption maximum at 395 nm, which is attributed to the S₀ → S₁ transition of the anthracene moiety. scirp.org This absorption profile is typical for anthracene derivatives and indicates the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the anthracene core. scirp.orgresearchgate.net

Table 1: UV-Vis Absorption Maxima for Anthracene and a Functionalized Anthracene-(13)aneN4 Ligand

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Anthracene | Cyclohexane | 356.2 | 9,700 |

| Anthracene-(13)aneN4 | Methanol | 395 | Not Reported |

Data for Anthracene is provided for comparison. omlc.org

A notable feature of the anthracene-(13)aneN4 ligand is its dual fluorescence, which arises from a photoinduced charge transfer (PICT) process. scirp.org Upon photoexcitation, an electron can be transferred from the electron-donating methylamino group to the photoexcited anthracene acceptor. This charge transfer can lead to the formation of a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. researchgate.net The emission spectrum in methanol, for instance, shows two distinct bands: one centered at 419 nm, corresponding to the locally excited state of anthracene, and a second, broader band at 552 nm, attributed to the emission from the charge transfer state. scirp.org

The dual fluorescence of the anthracene-(13)aneN4 ligand is highly sensitive to the polarity of the solvent. scirp.org In solvents of increasing polarity, the intensity of the charge transfer emission band (at 552 nm) increases, while the intensity of the locally excited state emission (at 419 nm) decreases. scirp.org This phenomenon is explained by the stabilization of the more polar charge transfer state in polar environments, which facilitates the charge separation process. scirp.org The presence of hydrogen bonding between the solvent and the electron-donating amino group can further stabilize the TICT state. researchgate.net

Table 2: Effect of Solvent Polarity on the Fluorescence Emission of Anthracene-(13)aneN4

| Solvent | Polarity | Locally Excited (LE) Band Intensity | Charge Transfer (CT) Band Intensity |

| Non-polar (e.g., Cyclohexane) | Low | High | Low |

| Polar (e.g., Methanol) | High | Low | High |

Qualitative representation based on the described trends. scirp.org

The fluorescence of the anthracene-(13)aneN4 ligand also exhibits a strong dependence on pH, making it a potential candidate for pH sensing applications. scirp.org As the pH of an aqueous solution is decreased, the intensity of the anthracene emission band at 420 nm increases. scirp.org This is due to the protonation of the exocyclic nitrogen atom of the methylamino group. scirp.org Protonation of this nitrogen inhibits the photoinduced electron transfer process, thus favoring emission from the locally excited state of the anthracene. scirp.org The charge transfer band is not observed until a pH of 10 is reached, indicating that this ligand can function as a "pH sensor" in the basic pH range of 10 to 11. scirp.org

Table 3: pH-Dependent Fluorescence Behavior of Anthracene-(13)aneN4 in Aqueous Solution

| pH Range | Predominant Species | Key Fluorescence Observation |

| < 10 | Protonated exocyclic nitrogen | Increased intensity of the anthracene emission band (~420 nm) |

| 10 - 11 | Deprotonated exocyclic nitrogen | Appearance and increase of the charge transfer emission band |

Based on the described pH sensing mechanism. scirp.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons. While this compound itself is diamagnetic, its complexes with paramagnetic metal ions, such as copper(II), can be effectively characterized by EPR.

Although specific EPR data for a this compound metal complex were not found in the provided search results, studies on copper(II) complexes with other functionalized tetraazamacrocycles, like cyclam derivatives, provide insight into the type of information that can be obtained. The EPR spectra of these complexes are typically characterized by g-tensor and hyperfine coupling constant (A) values, which provide information about the geometry of the metal center and the nature of the metal-ligand bonding. researchgate.netresearchgate.netethz.chmdpi.com For instance, in Cu(II) complexes, the relative values of g∥ and g⊥ can help to distinguish between different coordination geometries, such as square planar or distorted octahedral. ethz.chrsc.org

Table 4: Representative EPR Spectral Parameters for Cu(II) Macrocyclic Complexes

| Complex Type | g∥ | g⊥ | A∥ (G) |

| Tetragonally Distorted Octahedral Cu(II) Macrocycle | 2.10-2.25 | 2.03-2.12 | Not specified |

| Axially Elongated Cu(II) Complex | > g⊥ | < g∥ | > A⊥ |

Data from related Cu(II) tetraaza macrocyclic complexes for illustrative purposes. researchgate.netethz.ch

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not identified in the search results, X-ray crystallographic studies on related 13-membered and other functionalized tetraazamacrocycles provide valuable structural benchmarks.

Table 5: Illustrative Crystallographic Data for a Related 13-Membered Tetraaza Macrocyclic Complex

| Compound | Crystal System | Space Group | Key Structural Features |

| [CuLBr]PF₆ (L = a 13-membered tetraaza macrocycle) | Not specified | Not specified | Distorted square pyramidal environment with the four nitrogen atoms of the macrocycle in the basal plane. |

This data is from a related 13-membered tetraaza macrocycle and serves as an example of the information obtained from X-ray diffraction studies. rsc.org

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

While the synthesis of this compound, also known as 5-aminomethyl-aneN4, has been reported, detailed single crystal X-ray diffraction data for the free ligand is not currently available in the published scientific literature. However, the structural analysis of metal complexes of this ligand has been a subject of study. For instance, the coordination of this compound with metal ions such as copper(II), nickel(II), and chromium(III) has been investigated. In these studies, X-ray diffraction of single crystals of the metal complexes revealed detailed structural information.

In the case of the copper(II) complex, it was found to be pentacoordinate with a square-based pyramidal geometry. The nickel(II) and chromium(III) complexes were determined to be hexacoordinated with an octahedral geometry. A significant finding across these complexes was the coordination of the nitrogen atom from the primary amine function of the aminomethyl side arm to the metal center. This indicates that the side arm plays a direct role in the complexation behavior of the macrocycle.

The table below summarizes the crystallographic data for a representative metal complex of Methylamino-(1-aminomethyl-1,4,7,10-tetraazacyclotridecane), which is closely related to this compound.

| Parameter | Value |

| Empirical Formula | C10H25Cl3CrN5 |

| Formula Weight | 393.69 |

| Temperature | 110(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 11.234(3) Åb = 13.069(3) Åc = 11.458(3) Åβ = 104.224(4)° |

| Volume | 1627.4(7) ų |

| Z | 4 |

| Density (calculated) | 1.608 Mg/m³ |

This data represents a metal complex of a closely related compound and is provided for illustrative purposes.

Theoretical and Computational Chemistry Approaches

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations:

Ligand-Metal Ion Interaction Dynamics

While general methodologies for these computational techniques are well-established for other molecules, applying them to generate a scientifically accurate article on Methylamino-(13)aneN4 without specific studies is not feasible. One publication mentions the synthesis of the compound and experimental UV-visible spectra of its copper(II) complex, but this does not provide the predictive, computational data required for the specified outline. researchgate.net

To provide an article that is both scientifically accurate and strictly focused on this compound as instructed, dedicated computational research on this compound would need to be performed and published first.

Supramolecular Chemistry and Molecular Recognition

Role of Methylamino-(13)aneN4 as a Receptor in Host-Guest Chemistry

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a host molecule and a guest molecule or ion. The pre-organized cavity of macrocyclic compounds like this compound makes them excellent candidates for host molecules. The nitrogen atoms within the macrocyclic ring can act as hydrogen bond donors or acceptors, and upon protonation, they can electrostatically bind to anionic guest species.

Derivatives of similar tetraazamacrocycles have demonstrated a strong affinity for various guests, including biologically relevant anions and metal ions. For instance, zinc(II) complexes of functionalized cyclam derivatives have been shown to act as effective receptors for anions like pyrophosphate. This interaction is often facilitated by the coordination of the anion to the metal center, which is held in place by the macrocyclic ligand. The methyl group in this compound can influence the conformational rigidity of the macrocycle and the basicity of the nitrogen atoms, thereby fine-tuning its recognition properties.

Research into related systems suggests that the binding affinity and selectivity can be modulated by altering the size of the macrocyclic ring and the nature of the substituent on the nitrogen atom. The 13-membered ring of this compound provides a specific cavity size that can be exploited for the selective recognition of guests with complementary shapes and sizes.

Self-Assembly Processes Involving this compound Derivatives

Self-assembly is the autonomous organization of components into patterns or structures without external intervention. In supramolecular chemistry, this process is driven by non-covalent interactions such as hydrogen bonding, metal coordination, hydrophobic forces, and van der Waals forces. Derivatives of this compound can be designed to participate in self-assembly processes to form more complex and functional supramolecular structures.

By introducing specific functional groups onto the this compound scaffold, it is possible to direct the formation of dimers, oligomers, or even polymeric structures. For example, appending recognition sites or reactive groups to the macrocycle can lead to the formation of ordered assemblies in solution or on surfaces.

Coordination-driven self-assembly is a powerful strategy where the macrocycle, acting as a ligand, complexes with metal ions to form well-defined metallacycles or coordination polymers. While specific examples involving this compound are not extensively documented, the principles are well-established for related macrocycles. These self-assembled structures have potential applications in catalysis, materials science, and nanotechnology.

Design of Molecular Sensors and Probes

The ability of this compound and its derivatives to selectively bind to specific ions or molecules makes them excellent candidates for the core component of molecular sensors and probes. By coupling the macrocyclic receptor to a signaling unit, such as a fluorophore, the binding event can be translated into a measurable optical or electrochemical signal.

Derivatives of tetraazamacrocycles are widely employed in the design of fluorescent chemosensors for various metal ions, with a particular focus on biologically important cations like Zn(II), Cu(II), and Ni(II). The sensing mechanism often relies on photoinduced electron transfer (PET). In a typical "off-on" sensor, the lone pair of electrons on a nitrogen atom of the macrocycle can quench the fluorescence of an attached fluorophore. Upon coordination with a metal ion, the lone pair is engaged in the metal-ligand bond, inhibiting the PET process and leading to a significant enhancement of fluorescence.

Conversely, "on-off" sensors can be designed where the fluorescence is quenched upon metal ion binding. This can occur if the coordinated metal ion is paramagnetic (like Cu(II) or Ni(II)) or promotes aggregation-caused quenching. The selectivity of the sensor is determined by the specific fit and coordination preference of the metal ion within the macrocyclic cavity. For example, different macrocycle ring sizes and configurations can lead to selective binding of different metal ions.

Below is a table summarizing the typical fluorescence response of sensors based on functionalized tetraazamacrocycles for different metal ions.

| Metal Ion | Typical Fluorescence Response | Common Mechanism |

| Zn(II) | Enhancement (Turn-on) | Inhibition of PET |

| Cd(II) | Enhancement (Turn-on) | Inhibition of PET |

| Cu(II) | Quenching (Turn-off) | Paramagnetic quenching |

| Ni(II) | Quenching (Turn-off) | Paramagnetic quenching |

| Hg(II) | Enhancement or Quenching | Varies with sensor design |

| Pb(II) | Enhancement or Quenching | Varies with sensor design |

The nitrogen atoms in the this compound ring are basic and can be protonated at acidic pH. This property forms the basis for its application in pH sensing. The protonation state of the macrocycle changes with pH, which can, in turn, affect the properties of an attached signaling unit.

In fluorescent pH sensors, the protonation of the amine groups can modulate the PET process. At high pH, the nitrogen atoms are deprotonated, and their lone pairs can quench the fluorescence of a nearby fluorophore. As the pH decreases, the amines become protonated, which inhibits PET and leads to an increase in fluorescence intensity. This "off-on" response can be tuned to occur within a specific pH range by modifying the structure of the macrocycle and the fluorophore.

Chemodosimeters are sensing systems that undergo an irreversible chemical reaction with the analyte, leading to a detectable signal. While less common for pH sensing with simple macrocycles, derivatives of this compound could be designed to act as chemodosimeters. For instance, a pH-triggered irreversible reaction could lead to the release of a dye or the formation of a highly fluorescent product.

The table below illustrates the pH-dependent fluorescence behavior of a typical polyamine-based sensor.

| pH Range | Protonation State of Amines | Fluorescence Response | Mechanism |

| Basic (pH > 9) | Deprotonated | Quenched (Off) | PET from lone pairs |

| Neutral (pH ~7) | Partially Protonated | Intermediate | Partial inhibition of PET |

| Acidic (pH < 5) | Fully Protonated | Enhanced (On) | Complete inhibition of PET |

Compound Names Table

| Abbreviation/Common Name | Chemical Name |

| This compound | 1-Methyl-1,4,7,10-tetraazacyclotridecane |

| Cyclam | 1,4,8,11-Tetraazacyclotetradecane |

| PET | Photoinduced Electron Transfer |

| Zn(II) | Zinc(II) ion |

| Cu(II) | Copper(II) ion |

| Ni(II) | Nickel(II) ion |

| Cd(II) | Cadmium(II) ion |

| Hg(II) | Mercury(II) ion |

| Pb(II) | Lead(II) ion |

Catalytic Applications and Reaction Mechanisms

Metal Complexes of Methylamino-(13)aneN4 as Homogeneous Catalysts

There is no specific information available in the searched scientific literature regarding the use of this compound metal complexes as homogeneous catalysts.

Ligand Role in Catalytic Activity and Selectivity

Information detailing the specific role of the this compound ligand in influencing catalytic activity and selectivity is not present in the available literature.

Investigation of Catalytic Cycles and Intermediates

No studies investigating the catalytic cycles or identifying reaction intermediates for any catalytic process involving this compound complexes could be found.

Heterogeneous Catalysis Incorporating this compound Systems

There is no information on the incorporation of this compound systems into heterogeneous catalysis setups.

Immobilization Strategies for Supported Catalysts

No documented strategies for the immobilization of this compound complexes onto solid supports are available.

Reusability and Stability of Heterogeneous Systems

Data on the reusability and stability of heterogeneous catalysts based on this compound is absent from the scientific literature.

Historical Context and Future Research Directions

Evolution of Research on Tetraazacyclotridecane Macrocycles

The study of tetraazamacrocycles, a class of compounds characterized by a large ring containing four nitrogen atoms, has been a significant area of research in coordination chemistry for decades. Much of the early and extensive research focused on the 12-membered ring, cyclen (1,4,7,10-tetraazacyclododecane), and the 14-membered ring, cyclam (1,4,8,11-tetraazacyclotetradecane). These molecules have been widely investigated for their ability to form stable complexes with a variety of metal ions, leading to applications in areas such as medical imaging, catalysis, and molecular recognition. benthamscience.com

The exploration of tetraazacyclotridecane ( nih.govaneN4) macrocycles represents a more niche, yet important, area within this field. The development of synthetic routes to these 13-membered rings has been a key focus. One established method involves the condensation of a tetraamine (B13775644) with a biselectrophilic synthon. For instance, the C-functionalization of nih.govaneN4 with an amine group has been achieved through a multi-step synthesis starting from the condensation of butanedione with a linear tetraamine to form a bisaminal derivative. scirp.org This intermediate then undergoes cyclization using a biselectrophilic agent like chloroacetaldehyde (B151913). scirp.org

Nitrogen-containing macrocycles, including the nih.govaneN4 scaffold, are particularly noted for their capacity to form stable complexes with transition metals and heavy metals. This property has driven their application in diverse fields such as liquid purification, medical imaging as contrast agents, and the development of fluorescent probes. researchgate.net The complexing properties are finely controlled by the size of the macrocyclic ring, making the 13-membered ring a specific target for achieving unique coordination geometries and stabilities compared to its 12- and 14-membered counterparts.

Key Milestones in the Study of C-Functionalizedresearchgate.netaneN4 Ligands

A significant advancement in the field of nih.govaneN4 ligands has been the development of methods for their C-functionalization, which involves introducing functional groups onto the carbon backbone of the macrocycle. This allows for the attachment of other molecules or reactive groups while keeping the four secondary amine functions of the macrocycle available for metal coordination. This approach is crucial for creating bifunctional chelating agents. researchgate.net

A key milestone in this area was the efficient synthesis of C-functionalized macrocyclic polyamines, specifically the introduction of an aminomethyl group at the 5-position of the nih.govaneN4 ring, leading to the compound (1,4,7,10-tetraazacyclotridecan-5-yl)methanamine, also referred to as Methylamino-(13)aneN4. scirp.orgresearchgate.net This synthesis was reported by Rousselin et al. in 2010 and represents a pivotal development in making C-functionalized nih.govaneN4 compounds more accessible. scirp.orgchematech-mdt.com

The synthetic strategy for this C-functionalization involves several steps: scirp.org

Formation of a Bisaminal Derivative : The process begins with the condensation of butanedione with a preorganized linear tetraamine.

Cyclization : The resulting bisaminal derivative is cyclized using chloroacetaldehyde as a biselectrophilic synthon in the presence of potassium carbonate and benzotriazole (B28993).

Introduction of a Cyano Group : A nucleophilic substitution of the benzotriazole group with a cyano (CN) group yields the C-functionalized intermediate with a 70% yield.

Reduction to a Primary Amine : The final step is the reduction of the nitrile group to a primary amine using a reducing agent such as lithium tetrahydruroaluminate.

This synthetic route provides a reliable method for producing this compound, a precursor for a variety of valuable bifunctional chelating agents. researchgate.net The presence of the primary amine function allows for further derivatization, opening up possibilities for applications in fields like nuclear medicine. researchgate.net

Emerging Research Avenues for this compound

The unique structure of this compound, combining a 13-membered tetraazamacrocycle with a reactive aminomethyl sidearm, positions it as a versatile platform for future research and development. Emerging avenues of investigation focus on leveraging its distinct properties for advanced applications.

Advanced Ligand Architecture and Functionalization

Future research is directed towards using the primary amine of this compound as a handle for creating more complex and tailored ligand architectures. By reacting the amine with various electrophiles, a wide array of functionalities can be introduced. For example, the synthesis of novel ligands incorporating chromophoric groups like anthracene (B1667546), pyrene, and naphthalene (B1677914) has been demonstrated. researchgate.net These new derivatives have shown interesting photophysical properties, with their fluorescence being sensitive to pH. researchgate.net This suggests potential applications as fluorescent sensors. The low fluorescence quantum yield observed in some of these derivatives can be attributed to a photoinduced electron transfer (PET) from the nitrogen atom of the functional group to the chromophore, a phenomenon that can be modulated by environmental factors like pH. researchgate.net

Novel Metal Complexes with Tailored Reactivity

A significant area of future research involves the synthesis and characterization of novel metal complexes with this compound and its derivatives. The coordination chemistry of this ligand has been studied with transition metals such as Cu(II), Ni(II), and Cr(III). scirp.org These studies have revealed that the coordination geometry is dependent on the metal ion. For example, copper complexes tend to be pentacoordinate with a square-based pyramidal environment, while chromium and nickel form hexacoordinated octahedral complexes. scirp.orgscirp.org In all these cases, the nitrogen atom of the primary amine function is observed to coordinate with the metal center. scirp.orgscirp.org This ability to involve the sidearm in coordination is a key feature that can be exploited to tailor the reactivity and stability of the metal complexes for specific applications, such as catalysis or biomedical imaging.

Integration into Advanced Materials and Nanosystems

The integration of this compound into advanced materials and nanosystems is a promising future direction. The functional amine group provides a convenient point of attachment for grafting the macrocycle onto solid supports like silica (B1680970) gel, resins, electrodes, or nanoparticles. researchgate.net This immobilization can lead to the development of heterogeneous catalysts, where the active metal complex is supported on a solid material, allowing for easy separation and recycling. nih.gov Furthermore, attaching these macrocycles to nanomaterials can lead to new hybrid materials with unique magnetic, optical, or electronic properties. Such materials could find use in areas like targeted drug delivery, where the macrocycle-metal complex acts as a therapeutic or imaging agent, and the nanoparticle serves as the delivery vehicle.

Multi-responsive Systems and Smart Materials

The development of multi-responsive or "smart" materials based on this compound is another exciting avenue of research. These are materials that can change their properties in response to multiple external stimuli, such as pH, light, temperature, or the presence of specific ions. The demonstrated pH-sensitivity of the fluorescence of chromophore-functionalized this compound derivatives is a step in this direction. researchgate.net By incorporating other responsive moieties into the ligand architecture, it may be possible to create systems that respond to several stimuli. Such multi-responsive systems could be used to create sophisticated sensors, controlled-release drug delivery platforms, and molecular switches for a variety of technological applications.

Q & A

Q. What are the key synthetic methodologies for Methylamino-(13)aneN4, and how do reaction conditions influence yield and purity?

this compound is synthesized via alkylation or template-assisted macrocyclization. For example, analogous macrocycles like Me₄[15]aneN4 are prepared by reacting [15]aneN4 with formaldehyde under acidic conditions (formic acid, 37% formaldehyde) at reflux for 48 hours, followed by pH adjustment (>12) and purification via solvent extraction . Critical factors include pH control to avoid side reactions, reaction time, and purification techniques (e.g., vacuum drying, recrystallization). Yield optimization often requires iterative trials to refine stoichiometry and solvent systems.

Q. How does this compound compare structurally to other nitrogen-donor macrocycles like cyclen or TACN derivatives?

this compound is a 13-membered macrocycle with four nitrogen donors, differing from cyclen (12-membered) and TACN (9-membered). The larger ring size and methylamino substituent enhance flexibility and metal-binding kinetics, which can be validated via X-ray crystallography or DFT calculations . Comparative studies should include bond angle analysis, donor atom basicity (pKa), and coordination geometry with transition metals (e.g., Fe, Cu).

Q. What experimental controls are critical when studying this compound’s chelation properties?

Key controls include:

- pH buffers : To stabilize metal-ligand complexes (e.g., acetate for Cu²⁺, TRIS for Fe³⁺).

- Competing ligands : EDTA or DTPA to assess binding selectivity.

- Temperature consistency : Thermostatted cells to avoid kinetic artifacts. Data should include error bars from triplicate trials and statistical validation (e.g., t-tests for binding affinity comparisons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability constants (log K) for this compound-metal complexes?

Discrepancies often arise from methodological differences, such as:

- Potentiometric vs. spectroscopic methods : Ensure ionic strength (e.g., 0.1 M KCl) and temperature (25°C) are standardized.

- Metal-to-ligand ratios : Titrate across a wide range (1:1 to 1:5) to identify stoichiometric outliers.

- Data normalization : Use software like HyperQuad to account for side reactions (e.g., hydrolysis). Cross-validate with literature using systematic error analysis .

Q. What computational strategies are effective for modeling this compound’s conformational dynamics?

Molecular mechanics (MM) and density functional theory (DFT) are preferred. Steps include:

- Geometry optimization : Use B3LYP/6-31G(d) for initial structures.

- Conformational sampling : Apply Monte Carlo or molecular dynamics (MD) simulations (e.g., AMBER force field).

- Intramolecular interactions : Analyze hydrogen bonding and steric strain via NBO or AIM theory. Compare results with crystallographic data from similar macrocycles .

Q. How can this compound be functionalized for targeted imaging applications (e.g., PET, MRI)?

Functionalization strategies include:

- Bifunctional linkers : Attach maleimide or NHS esters for biomolecule conjugation (e.g., antibodies).

- Radiolabeling : Optimize conditions for ⁶⁴Cu or ⁶⁸Ga incorporation (pH 3.5–4.5, 95°C, 15–30 minutes).

- In vivo stability assays : Compare biodistribution in murine models with/without competing ligands (e.g., transferrin) .

Q. What advanced techniques validate the kinetic inertness of this compound complexes in physiological conditions?

Use:

- Acid challenge assays : Measure metal retention at pH 1–2 (simulating lysosomal environments).

- Serum stability tests : Incubate complexes in fetal bovine serum (FBS) at 37°C; analyze via HPLC-ICP-MS.

- Theoretical modeling : Calculate ligand substitution barriers using Marcus theory .

Methodological Considerations

- Data Presentation : Include raw data in appendices and processed data (e.g., UV-Vis spectra, log K values) in main texts with error margins .

- Literature Comparison : Use tools like SciFinder to benchmark findings against prior studies on (13)aneN4 derivatives, highlighting anomalies and proposing mechanistic explanations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.